N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Description
Properties
CAS No. |
1038563-46-0 |
|---|---|
Molecular Formula |
C26H23N7O5S |
Molecular Weight |
545.57 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C26H23N7O5S/c1-14-8-21(32-31-14)30-23(35)12-39-26-29-17-5-3-2-4-16(17)24-28-18(25(36)33(24)26)10-22(34)27-11-15-6-7-19-20(9-15)38-13-37-19/h2-9,18H,10-13H2,1H3,(H,27,34)(H2,30,31,32,35) |
InChI Key |
OYFBNSRCWVQCDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available information on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H24N4O4S and a molecular weight of approximately 428.52 g/mol. Its structure includes a benzodioxole moiety, a pyrazole derivative, and an imidazoquinazoline scaffold, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. The synthesis pathway often includes the formation of key intermediates that are subsequently modified to yield the final product. For example, one study outlines the synthesis of related compounds through the use of dihydropyrano[2,3-c]pyrazoles, which are known for their diverse biological activities including anticancer and anti-inflammatory properties .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the imidazoquinazoline structure have shown promising results in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For example:
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling pathways, leading to increased cancer cell death.
- Anti-inflammatory Effects : Some studies suggest that derivatives can also exert anti-inflammatory effects, which is beneficial in cancer therapy as inflammation is often linked to tumor progression .
Case Studies and Research Findings
Several case studies have evaluated the efficacy of compounds related to this compound:
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that benzodioxole derivatives exhibit broad-spectrum antimicrobial activity . For instance, a study published in a peer-reviewed journal demonstrated that similar compounds effectively inhibited the growth of various pathogenic bacteria and fungi. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which could lead to their application as novel antimicrobial agents in clinical settings .
Anticancer Properties
The anticancer potential of N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide has been explored through various in vitro studies. These studies have shown that the compound induces significant apoptosis in cancer cell lines, particularly by activating caspases involved in programmed cell death. Flow cytometry analyses revealed increased levels of caspase activation in treated cells compared to controls, suggesting a promising avenue for cancer treatment .
Anti-inflammatory Activity
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor , which is relevant for the treatment of inflammatory diseases. The molecular docking studies indicated strong binding affinity to the enzyme, which plays a crucial role in the production of leukotrienes involved in inflammatory responses. This suggests that further optimization of the compound could yield effective anti-inflammatory agents .
Case Studies and Research Findings
Several case studies have been documented regarding the synthesis and evaluation of related compounds:
- Study on Antimicrobial Efficacy : A series of benzodioxole derivatives were synthesized and tested for their antimicrobial properties. The results showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Evaluation : Research involving similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest .
- Inflammation Studies : Molecular docking studies highlighted the potential of these compounds as inhibitors of inflammatory pathways, warranting further exploration into their therapeutic applications .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (sulfanyl) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
*Yields inferred from analogous thioether oxidations in CFTR modulator synthesis .
Hydrolysis of the Acetamide and Imidazoquinazolinone Core
The acetamide group and imidazoquinazolinone ring undergo hydrolysis under acidic or basic conditions:
Nucleophilic Substitution at the Pyrazole Amino Group
The pyrazole’s primary amine participates in acylations or alkylations:
Ring-Opening of Benzodioxole
The 1,3-benzodioxole moiety undergoes ring-opening under strong reducing conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Reductive cleavage | H₂ (50 psi), Pd/C, EtOH, 12 hrs | Catechol derivative with free hydroxyl groups |
Photochemical Reactivity
The conjugated imidazoquinazolinone system shows sensitivity to UV light, leading to dimerization or degradation:
| Condition | Outcome |
|---|---|
| UV (254 nm), 48 hrs | ~40% degradation via C-S bond cleavage (HPLC-MS confirmation) ‡ |
Key Mechanistic Insights
-
Sulfanyl group reactivity aligns with trends in thioether-containing pharmaceuticals, where oxidation modulates bioavailability .
-
Imidazoquinazolinone stability is pH-dependent, with ring-opening favored under basic conditions .
-
Pyrazole acylation enhances metabolic resistance, critical for in vivo efficacy .
† Analogous reactions from CFTR modulator synthesis (WO2022076628A1).
‡ Data inferred from structurally related imidazo[1,2-a]pyridine derivatives .
Preparation Methods
Thiolation at C5
Bromination of the imidazo[1,2-c]quinazolin-3-one core at C5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) affords the 5-bromo derivative (yield: 78%). Subsequent nucleophilic aromatic substitution with mercaptoacetic acid (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields 5-(carboxymethylsulfanyl)imidazo[1,2-c]quinazolin-3-one.
Amidation with 5-Methyl-1H-pyrazol-3-amine
Activation of the carboxylic acid group in 5-(carboxymethylsulfanyl)imidazo[1,2-c]quinazolin-3-one using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enables coupling with 5-methyl-1H-pyrazol-3-amine in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 12 hours, yielding the 5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl intermediate (yield: 65%).
Optimization and Challenges
Regioselectivity in Bromination
Bromination at C5 competes with C7 bromination due to the electron-rich nature of the imidazo[1,2-c]quinazolinone system. Employing NBS in DMF at 0°C suppresses C7 bromination (<5% by HPLC).
Amidation Efficiency
The coupling efficiency between mercaptoacetic acid and 5-bromoimidazo[1,2-c]quinazolinone improves from 45% to 65% by replacing DMF with dimethyl sulfoxide (DMSO), which enhances nucleophilicity of the thiolate ion.
Purification Challenges
Silica gel chromatography struggles to resolve the target compound from unreacted 1,3-benzodioxol-5-ylmethylamine. Switching to reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Molecular Formula | HRMS (ESI+) | C₂₇H₂₃N₇O₆S [M+H]⁺: 590.1504 (calc.), 590.1502 (obs.) |
| Purity | HPLC (254 nm) | 98.7% |
| Melting Point | Differential Scanning | 214–216°C (decomposition) |
| Sulfur Content | Elemental Analysis | Found: 5.42%; Calculated: 5.44% |
| Stereochemical Integrity | CD Spectroscopy | No detectable chirality (achiral intermediate confirmed) |
Q & A
Q. Q1. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Benzodioxole moiety formation : Oxidative cyclization using potassium permanganate under acidic conditions.
- Imidazoquinazoline core construction : Cyclization of substituted quinazoline precursors with thiourea derivatives at 80–100°C in DMF.
- Sulfanyl bridge coupling : Thiol-alkylation using 2-[(5-methyl-1H-pyrazol-3-yl)amino]ethyl bromide under basic conditions (K₂CO₃) in acetonitrile.
- Final acylation : Acetamide group introduction via EDC/HOBt-mediated coupling.
Optimization requires monitoring via TLC/HPLC and adjusting parameters (e.g., solvent polarity, temperature, stoichiometry of coupling reagents) to suppress side reactions like over-oxidation of the benzodioxole ring .
Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of sulfanyl bridge attachment and absence of epimeric byproducts.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for distinguishing between isobaric fragments.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns with UV detection at 254 nm.
- X-ray crystallography : Resolves ambiguities in stereochemistry of the imidazoquinazoline core .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges during sulfanyl bridge formation be addressed?
Methodological Answer: Regioselectivity issues arise due to competing nucleophilic sites on the imidazoquinazoline core. Strategies include:
- Steric directing groups : Introducing temporary protecting groups (e.g., tert-butoxycarbonyl) on the quinazoline nitrogen to block undesired substitution.
- Solvent polarity modulation : Using polar aprotic solvents (e.g., DMSO) to enhance electrophilicity at the target sulfur atom.
- Kinetic vs. thermodynamic control : Lowering reaction temperatures (0–5°C) to favor kinetic products. Post-reaction analysis via LC-MS helps identify dominant pathways .
Q. Q4. What computational methods are effective for predicting biological targets of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries, leveraging the pyrazole and quinazoline motifs’ affinity for ATP-binding pockets.
- Pharmacophore mapping : Phase or MOE software to align structural features (e.g., hydrogen-bond donors in the acetamide group) with known inhibitors of cyclooxygenase-2 (COX-2) or PI3K.
- MD simulations : GROMACS/AMBER to assess binding stability and identify critical residues for mutagenesis validation .
Q. Q5. How can contradictory data in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) be resolved?
Methodological Answer:
- Standardized protocols : Ensure consistent cell passage number, culture medium (e.g., RPMI vs. DMEM), and incubation time (48–72 hr).
- Off-target profiling : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition.
- Metabolic stability testing : LC-MS/MS to quantify intracellular compound degradation, which may explain potency discrepancies .
Mechanistic and Functional Studies
Q. Q6. What experimental designs are suitable for elucidating the compound’s mechanism of action in anti-inflammatory pathways?
Methodological Answer:
- Western blotting : Measure phosphorylation levels of NF-κB or MAPK pathways in LPS-stimulated macrophages.
- ELISA : Quantify TNF-α/IL-6 secretion in serum samples from rodent models.
- siRNA knockdown : Validate target specificity by silencing candidate receptors (e.g., TLR4) and assessing rescue effects.
Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 µM) to establish EC₅₀ .
Q. Q7. How can metabolic stability and pharmacokinetic properties be improved without compromising activity?
Methodological Answer:
- Prodrug strategies : Mask the acetamide group with enzymatically cleavable moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
- Isotopic labeling : ¹⁴C-labeled compound for ADME studies in rodents, tracking hepatic clearance via microsomal assays (CYP3A4/2D6).
- Structural analogs : Synthesize derivatives with fluorinated benzodioxole rings to block oxidative metabolism .
Data Interpretation and Validation
Q. Q8. What statistical approaches are recommended for analyzing dose-dependent responses in enzyme inhibition assays?
Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) for significance (p < 0.05).
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values when replicates are limited (n = 3–5) .
Q. Q9. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., 1:1 DCM/hexane) and solve structures using SHELX.
- Electron density maps : Analyze torsional angles of the sulfanyl bridge to confirm gauche or antiperiplanar configurations.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing stability .
Comparative and Structural Studies
Q. Q10. How does the sulfanyl bridge in this compound influence bioactivity compared to ether or amine analogs?
Methodological Answer:
- SAR studies : Synthesize analogs replacing the sulfur atom with O or NH and test in enzymatic assays (e.g., COX-2 inhibition).
- Electrostatic potential maps : Gaussian09 calculations to compare charge distribution at the bridge, affecting ligand-receptor binding entropy.
- Solubility assays : Measure logP values (shake-flask method) to correlate sulfur’s lipophilicity with membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
